molecular formula C18H24N2O4 B14745129 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-(p-ethoxyphenyl)- CAS No. 902-88-5

1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-(p-ethoxyphenyl)-

Cat. No.: B14745129
CAS No.: 902-88-5
M. Wt: 332.4 g/mol
InChI Key: LQUWRLMYWKLWFN-UHFFFAOYSA-N
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Description

1,3-Diazaspiro(4.5)decane-2,4-dione derivatives are spirohydantoins characterized by a bicyclic structure combining a hydantoin ring and a cyclohexane moiety. The compound 3-(2-hydroxyethyl)-1-(p-ethoxyphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione features a hydroxyethyl group at position 3 and a para-ethoxyphenyl substituent at position 1. Spirohydantoins are widely explored for anticonvulsant, antiplatelet, and antidiabetic applications due to their structural versatility and ability to interact with biological targets such as ion channels and serotonin receptors .

Properties

CAS No.

902-88-5

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C18H24N2O4/c1-2-24-15-8-6-14(7-9-15)20-17(23)19(12-13-21)16(22)18(20)10-4-3-5-11-18/h6-9,21H,2-5,10-13H2,1H3

InChI Key

LQUWRLMYWKLWFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)N(C(=O)C23CCCCC3)CCO

Origin of Product

United States

Comparison with Similar Compounds

Key Substituents and Their Impacts

Compound Name Substituents Key Functional Groups Biological Activity Synthesis Highlights References
Target Compound
3-(2-hydroxyethyl)-1-(p-ethoxyphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-(2-hydroxyethyl)
- 1-(p-ethoxyphenyl)
Hydroxyethyl (polar), ethoxyphenyl (aromatic, lipophilic) Not explicitly reported in evidence; inferred anticonvulsant/antiplatelet potential Likely involves Strecker reaction or Bucherer–Bergs synthesis (similar to )
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives - 8-Amino
- 3-[2-(4-fluorophenoxy)ethyl]
Fluorophenoxyethyl (electron-withdrawing), amino group Anticonvulsant (MES test): Compounds 24, 27, 34 showed activity comparable to phenytoin Amide/sulfonamide bond variations impact SAR; sulfonamides > amides in MES protection
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - 1-Methyl
- 8-Phenyl
Methyl (small alkyl), phenyl (aromatic) Pharmaceutical scaffold interest; no direct bioactivity reported Three-step synthesis, 69% overall yield via Strecker reaction
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) - 8-Phenyl
- 3-(phenylpiperazinylpropyl)
Piperazine (basic, enhances solubility), phenyl Antiplatelet (IC50 = 27.3 μM vs. collagen-induced aggregation) Multi-component synthesis with piperazine-propyl chain
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione - 3-(4-chlorophenylsulfonyl)
- 8-Methyl
Sulfonyl (electron-withdrawing), methyl Hypoglycemic (in vivo rat model) Sulfonylation of spirohydantoin core

Pharmacological Activity Comparisons

Anticonvulsant Activity

  • Target Compound: The hydroxyethyl and ethoxyphenyl groups may enhance blood-brain barrier penetration compared to fluorophenoxyethyl derivatives (). However, the absence of an 8-amino group (critical in ’s active compounds) may reduce efficacy .
  • Fluorophenoxyethyl Derivatives: Electron-withdrawing 4-fluorophenoxyethyl and 8-amino groups synergize to improve MES test performance. Sulfonamide linkages (e.g., compound 34) outperform amides in seizure protection .

Antiplatelet Activity

  • Compound 13 : The 3-(phenylpiperazinylpropyl) chain enables potent 5-HT2A receptor antagonism (IC50 = 27.3 μM), surpassing sarpogrelate. The target compound’s ethoxyphenyl group may similarly modulate receptor binding but lacks the piperazine moiety for enhanced solubility .
  • Hydroxyethyl vs. Piperazine Chains : Hydroxyethyl groups (target compound) improve hydrophilicity but may reduce receptor affinity compared to piperazine-propyl chains .

Physicochemical Properties

Property Target Compound 1-Methyl-8-phenyl Derivative Compound 13
Molecular Formula C15H20N2O4 C15H18N2O2 C26H30N4O2
Molar Mass (g/mol) 292.33 258.32 430.55
Polar Groups Hydroxyethyl, ethoxy Methyl, phenyl Piperazine, phenyl
LogP (Predicted) ~1.5 (moderate lipophilicity) ~2.1 (higher lipophilicity) ~3.0 (highly lipophilic)
Bioavailability Moderate (hydroxyethyl enhances solubility) Low (hydrophobic phenyl) High (piperazine improves solubility)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for optimizing the yield of 3-(2-hydroxyethyl)-1-(p-ethoxyphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione?

  • Methodology : Use a stepwise approach involving (1) cyclocondensation of p-ethoxyaniline with diketene derivatives to form the spiro core, followed by (2) nucleophilic substitution with 2-hydroxyethyl groups. Evidence from similar compounds (e.g., 8-amino derivatives) suggests using dichloromethane as a solvent and triethylamine as a base to facilitate reactions . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) is recommended to isolate the final product .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodology : Store in a cool, dry environment (<25°C) under inert gas (e.g., N₂) to avoid moisture absorption or oxidation. Use PPE (gloves, goggles) during handling, and avoid aerosol formation during weighing . Stability tests indicate no decomposition under recommended storage conditions .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and the spirocyclic framework. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline derivatives, single-crystal X-ray diffraction (as in related diazaspiro compounds) resolves absolute configuration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodology : Synthesize analogs by modifying the p-ethoxyphenyl or hydroxyethyl groups (e.g., fluorinated or methylated variants). Test bioactivity in in vitro models (e.g., anticonvulsant assays using maximal electroshock in rodents, as seen in structurally similar spiro derivatives) . Use computational docking to predict binding affinities to target proteins (e.g., GABA receptors) .

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?

  • Methodology : Perform multi-solvent solubility assays (e.g., shake-flask method) paired with Hansen solubility parameter (HSP) analysis. Cross-validate with molecular dynamics simulations to account for solvent polarity and hydrogen-bonding effects. Adjust experimental conditions (e.g., pH, co-solvents) based on the compound’s logP (~1.27 g/cm³ density suggests moderate hydrophobicity) .

Q. How can X-ray crystallography elucidate the conformational flexibility of the spirocyclic core?

  • Methodology : Grow single crystals via slow evaporation in dioxane or CH₂Cl₂. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using software like SHELX. Compare torsion angles and ring puckering parameters with related structures (e.g., monoclinic P2₁/c systems, a = 6.17 Å, b = 17.46 Å, c = 15.14 Å) to assess flexibility .

Q. What in vitro assays are suitable for evaluating metabolic stability?

  • Methodology : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t½). Monitor metabolites via LC-MS/MS. Compare with control compounds (e.g., 8-phenyl derivatives) to identify metabolic hotspots (e.g., ethoxy group demethylation) .

Methodological Notes for Data Interpretation

  • Contradiction Management : When SAR data conflicts with computational predictions, prioritize experimental validation using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. docking scores) .
  • Theoretical Frameworks : Link bioactivity data to conceptual models (e.g., ligand efficiency metrics, free-energy perturbation theory) to guide iterative synthesis .

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